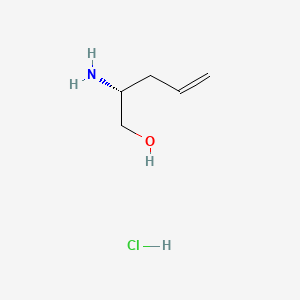

(R)-2-Aminopent-4-en-1-ol hydrochloride

Description

Overview of Chiral Amino Alcohol Scaffolds in Advanced Chemical Transformations

The structural motif of a chiral amino alcohol is a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn These scaffolds are highly valued as building blocks because the amino and hydroxyl groups can be selectively modified or can participate in a variety of chemical reactions to construct more elaborate molecular architectures.

One of the most prominent applications of chiral amino alcohols is in the field of asymmetric catalysis, where they serve as precursors to chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. alfa-chemistry.com The ability of the amino and hydroxyl groups to coordinate with metal centers is a key feature that allows for the transfer of chirality from the ligand to the product of a reaction, enabling the synthesis of single-enantiomer compounds with high efficiency.

Furthermore, chiral amino alcohols are integral to the synthesis of peptidomimetics and other biologically active compounds. The vicinal (1,2-amino alcohol) arrangement is a common structural element in many natural products and drugs. researchgate.net Synthetic methods to access these structures are diverse and include the reduction of α-amino acids, the ring-opening of epoxides and aziridines, and the asymmetric aminohydroxylation of alkenes. diva-portal.org

Significance of (R)-2-Aminopent-4-en-1-ol Hydrochloride within the Chiral Amino Alcohol Class

This compound, a specific chiral amino alcohol, holds particular significance due to its unique structural features. As a member of the unsaturated chiral amino alcohol subclass, it possesses a terminal alkene group in addition to the chiral 1,2-amino alcohol moiety. This unsaturation provides a reactive handle for a variety of further chemical modifications, such as cross-metathesis, hydroboration-oxidation, and polymerization reactions.

The "(R)" stereochemistry at the C-2 position is of paramount importance, as the biological activity and the stereochemical outcome of reactions in which this compound is used as a chiral auxiliary or starting material are directly dependent on this configuration. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which can be advantageous for certain reaction conditions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-aminopent-4-en-1-ol hydrochloride |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| CAS Number | 1380005-74-2 |

| Chirality | (R) |

| Functional Groups | Amine, Alcohol, Alkenes |

| Form | Hydrochloride Salt |

Research Trajectories and Academic Relevance of Unsaturated Chiral Amino Alcohols

The academic and industrial interest in unsaturated chiral amino alcohols, such as this compound, is on an upward trajectory. This is driven by the continuous demand for novel and efficient synthetic routes to complex chiral molecules. nih.gov The presence of multiple functional groups within a single, relatively simple molecule makes them attractive starting points for diversity-oriented synthesis, a strategy aimed at the rapid generation of libraries of structurally diverse compounds for high-throughput screening.

Current research often focuses on the development of new catalytic methods for the synthesis of these compounds with high levels of stereocontrol. westlake.edu.cn For instance, recent advancements have seen the emergence of chromium-catalyzed asymmetric cross-coupling reactions to produce chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Biocatalytic approaches, utilizing engineered enzymes like amine dehydrogenases, are also gaining prominence as a sustainable and highly selective alternative to traditional chemical synthesis. frontiersin.org These enzymatic methods offer the potential for milder reaction conditions and reduced environmental impact. frontiersin.org

The alkene functionality in unsaturated chiral amino alcohols is particularly valuable for its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the carbon skeleton and the introduction of additional functional groups and stereocenters. For example, intramolecular alkene oxytrifluoromethylation has been explored as a method to construct complex heterocyclic structures. acs.org The development of such methodologies expands the synthetic chemist's toolbox and enables the construction of novel molecular entities with potential applications in medicinal chemistry and materials science. numberanalytics.com

Below is a comparative table of different synthetic approaches to chiral amino alcohols.

| Synthetic Method | Key Features | Advantages |

| Reduction of α-Amino Acids | Utilizes readily available chiral starting materials. | High enantiomeric purity is often retained. |

| Asymmetric Aminohydroxylation | Direct conversion of alkenes to chiral amino alcohols. | Atom-economical and can be highly enantioselective. |

| Ring-opening of Epoxides/Aziridines | Nucleophilic attack on a strained ring system. | Provides access to a wide range of substituted amino alcohols. |

| Biocatalytic Reductive Amination | Employs enzymes (e.g., amine dehydrogenases) for stereoselective synthesis. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Metal-Catalyzed Cross-Coupling | Forms C-C bonds to construct the amino alcohol backbone. | Modular and can be adapted for a variety of substrates. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminopent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of R 2 Aminopent 4 En 1 Ol Hydrochloride and Analogues

Established Synthetic Pathways for Chiral γ,δ-Unsaturated Amino Alcohols

The construction of the stereogenic center in γ,δ-unsaturated amino alcohols requires precise control of stereochemistry. The primary methods employed can be broadly categorized into asymmetric approaches using chiral auxiliaries, enantioselective catalytic methods, and strategies utilizing the chiral pool.

Asymmetric Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

The use of tert-butanesulfinamide, often referred to as Ellman's auxiliary, is a powerful and widely used method for the asymmetric synthesis of amines and their derivatives. sigmaaldrich.comchemicalbook.com The synthesis of γ,δ-unsaturated amino alcohols can be achieved through the diastereoselective addition of an allyl nucleophile to a chiral N-tert-butanesulfinyl imine.

The general approach involves the condensation of (R)-tert-butanesulfinamide with an appropriate α,β-unsaturated aldehyde to form the corresponding N-sulfinyl imine. The subsequent addition of an allyl Grignard reagent or a similar allylating agent proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. orgsyn.org The resulting sulfinamide can then be cleaved under acidic conditions to yield the free amine, which upon reduction of the carbonyl group (if present) and salt formation, provides the target amino alcohol hydrochloride. sigmaaldrich.com

A key step in this sequence is the highly diastereoselective allylation of the N-tert-butanesulfinyl imine. The stereochemical outcome is dictated by a six-membered ring transition state, where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. orgsyn.org

Table 1: Diastereoselective Allylation using Ellman's Auxiliary

| Entry | Aldehyde Precursor | Allylating Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Acrolein | Allylmagnesium bromide | >95:5 | 85 | orgsyn.org |

Data is representative for the allylation step in the synthesis of related structures.

Besides Ellman's auxiliary, other chiral auxiliaries, such as Evans' oxazolidinones, have proven effective in the asymmetric synthesis of amino acids that can serve as precursors to the target amino alcohol. wikipedia.orgyoutube.com For instance, the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent derived from an oxazolidinone with allyl bromide can establish the desired stereocenter. harvard.edu

A specific example involves the stereoselective allylation of a ferrocenyl-substituted oxazolidinone. Treatment with LDA followed by the addition of allyl bromide leads to a highly stereoselective allylation (>98% de). Subsequent hydrolysis of the oxazolidinone yields the enantiomerically enriched (R)-2-alkyl-2-aminopent-4-enoic acid. rsc.org This amino acid can then be reduced to the corresponding amino alcohol.

Table 2: Asymmetric Allylation using Oxazolidinone Auxiliaries

| Entry | Chiral Auxiliary System | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ferrocenyl-oxazolidinone | Allyl bromide | >98% | High | rsc.org |

Data represents the alkylation step to form the amino acid precursor.

Enantioselective Catalytic Methods for Amino Alcohol Synthesis

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. Iridium-catalyzed asymmetric allylic amination has emerged as a powerful tool for the synthesis of chiral homoallylic amines. berkeley.edunih.govnih.gov

In this approach, an achiral allylic carbonate or acetate (B1210297) reacts with an amine nucleophile in the presence of a chiral iridium catalyst, typically complexed with a chiral phosphoramidite (B1245037) or phosphine (B1218219) ligand like tol-BINAP. nih.govnih.gov These reactions often proceed with high regio- and enantioselectivity to afford the branched allylic amine product. berkeley.eduresearchgate.net The resulting homoallylic amine can then be further functionalized to the desired amino alcohol.

Table 3: Iridium-Catalyzed Enantioselective Allylic Amination

| Entry | Allylic Substrate | Amine | Ligand | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Cinnamyl carbonate | Benzylamine | (R,R)-Phosphoramidite | >94% | High | berkeley.edu |

| 2 | Hexenyl carbonate | Aniline | (S)-tol-BINAP | 89% | 82 | nih.gov |

Data is for the formation of related chiral homoallylic amines.

Chiral Pool Synthesis Strategies for Unsaturated Amino Alcohols

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. researchgate.netcommonorganicchemistry.com L-glutamic acid is an attractive chiral pool starting material for the synthesis of (R)-2-aminopent-4-en-1-ol due to its inherent stereochemistry and functional groups that can be chemically manipulated. nih.gov

A potential synthetic route begins with the conversion of L-glutamic acid to its dimethyl ester hydrochloride. chemicalbook.comgoogle.com The γ-carboxylic acid moiety can then be selectively reduced to an aldehyde. A subsequent Wittig-type reaction can introduce the vinyl group, followed by reduction of the remaining ester to the primary alcohol to yield the target compound. This multi-step process leverages the existing stereocenter of L-glutamic acid to establish the stereochemistry of the final product.

Precursor Chemistry and Functional Group Interconversions Leading to (R)-2-Aminopent-4-en-1-ol Hydrochloride

The final steps in the synthesis of this compound typically involve the reduction of a carboxylic acid or ester precursor and the subsequent formation of the hydrochloride salt.

A common precursor is N-protected (R)-allylglycine or its methyl ester. youtube.comgoogle.com The N-protecting group, often a tert-butoxycarbonyl (Boc) group, is crucial for preventing side reactions during the reduction step. orgsyn.orgthermofisher.com The reduction of the carboxylic acid or ester to the primary alcohol can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). rsc.org

Following the reduction, the N-Boc protecting group is removed under acidic conditions. sigmaaldrich.comnih.gov Treatment with hydrochloric acid, often in an organic solvent like dioxane or methanol (B129727), simultaneously cleaves the Boc group and forms the hydrochloride salt of the final product. commonorganicchemistry.comresearchgate.net The hydrochloride salt is often a crystalline solid, which facilitates its purification and handling. researchgate.netacs.orgreddit.com

Table 4: Key Functional Group Interconversions

| Step | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Reduction | N-Boc-(R)-allylglycine methyl ester | LiAlH₄ | N-Boc-(R)-2-aminopent-4-en-1-ol | rsc.org |

Stereocontrol in Carbon-Carbon Bond Formation Reactions (e.g., Allylation Processes)

A critical step in the synthesis of (R)-2-aminopent-4-en-1-ol is the stereocontrolled formation of the carbon-carbon bond that establishes the chiral center. Asymmetric allylation reactions are a powerful tool for this purpose. One effective strategy involves the addition of an allylmetal reagent to a chiral imine or imine equivalent derived from an amino acid. For instance, the allylation of chiral N-aryl alpha-imino esters, where a chiral auxiliary like (R)-(+)-tert-butyl lactate (B86563) is employed, can proceed with high chemical yield and optical purity. researchgate.net This approach demonstrates efficient long-range stereodifferentiation, where the chiral auxiliary directs the facial selectivity of the incoming allyl group.

Another robust method is the borono-Mannich reaction, which allows for the highly diastereoselective synthesis of β-amino alcohols. rsc.org This reaction involves the condensation of an organoboronic acid, an amine, and an α-hydroxy aldehyde, providing a convergent and stereocontrolled route to the desired amino alcohol framework. Furthermore, the use of chiral catalysts, such as those based on BINOL-derived aldehydes, can facilitate the asymmetric α-functionalization of N-unprotected amino esters through the activation of an enamine intermediate. nih.gov This catalytic approach offers a direct route to α-functionalized chiral primary amines.

The choice of reagents and reaction conditions is paramount in achieving high stereoselectivity. For example, the addition of organometallic reagents to N-tert-butanesulfinyl imines is a well-established method for the synthesis of chiral amines and their derivatives, including amino alcohols. nih.gov The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the allyl Grignard or a similar reagent to one face of the imine. Subsequent removal of the sulfinyl group yields the desired enantiomerically enriched amino alcohol.

Table 1: Comparison of Stereoselective Allylation Methods

| Method | Key Reagents/Catalysts | Stereocontrol Element | Typical Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Chiral Auxiliary-Directed Allylation | Allyltin reagents, chiral N-aryl alpha-imino esters | Chiral auxiliary (e.g., (R)-(+)-tert-butyl lactate) | High | researchgate.net |

| Borono-Mannich Reaction | Organoboronic acids, amines, α-hydroxy aldehydes | Substrate control and reagent geometry | High | rsc.org |

| N-tert-Butanesulfinyl Imine Chemistry | Allyl Grignard reagents, N-tert-butanesulfinyl imines | Chiral sulfinyl group | Good to high | nih.gov |

| Asymmetric Catalysis | Chiral BINOL-derived aldehyde catalyst | Chiral catalyst | Variable, can be high | nih.gov |

Chemoselective N- and O-Deprotection Methodologies

The synthesis of this compound often involves the use of protecting groups for the amine and alcohol functionalities. The selective removal of these groups in the final stages of the synthesis is crucial and requires mild and chemoselective methods to avoid side reactions, such as the reduction of the alkene.

The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino group. While traditionally removed under acidic conditions (e.g., trifluoroacetic acid or HCl), these methods can sometimes affect other sensitive functional groups. Milder, more selective methods have been developed. For instance, using oxalyl chloride in methanol provides a mild and efficient deprotection of N-Boc groups at room temperature. rsc.orgresearchgate.netnih.gov This method is tolerant of various functional groups. rsc.orgresearchgate.netnih.gov Another approach involves the use of Lewis acids like bismuth(III) trichloride (B1173362) in a mixed solvent system, which allows for the chemoselective removal of the N-Boc group in the presence of acid-labile functionalities. rsc.org Thermal deprotection in continuous flow offers another alternative, where selectivity can be achieved by controlling the temperature. nih.gov

For the hydroxyl group, silyl (B83357) ethers such as the tert-butyldimethylsilyl (TBDMS) group are frequently employed. Their cleavage is typically achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). However, for substrates with multiple silyl ethers or other sensitive groups, more selective methods are necessary. A catalytic amount of acetyl chloride in dry methanol can effectively deprotect TBDMS ethers while tolerating many other protecting groups. organic-chemistry.org Hafnium(IV) triflate has also been shown to be a potent catalyst for the deprotection of silyl ethers, with the potential for regioselective cleavage. organic-chemistry.org Furthermore, phosphomolybdic acid supported on silica (B1680970) gel offers an environmentally friendly and chemoselective method for TBDMS ether deprotection, compatible with a wide range of functional groups including alkenes and N-Boc groups. organic-chemistry.orgorganic-chemistry.org

Strategic Derivatization of Intermediates for Stereospecific Outcomes

The strategic derivatization of synthetic intermediates plays a pivotal role in ensuring the stereospecificity of the final product. This often involves the introduction of a chiral auxiliary that can be later removed, or the conversion of a functional group into another that directs the stereochemistry of a subsequent transformation.

One such strategy involves the use of chiral oxazolidinones. For example, the enantioselective allylation of 4-alkyl-1,3-oxazolidin-5-ones can be achieved with high diastereoselectivity. rsc.org The oxazolidinone ring, derived from a chiral amino acid, serves as a rigid template that directs the approach of the electrophile (in this case, an allyl halide) to the opposite face of the directing group at the 2-position. rsc.org Subsequent hydrolysis of the resulting 4,4-disubstituted oxazolidinone yields the desired α-allyl amino acid with high enantiomeric excess. rsc.org This amino acid can then be reduced to the corresponding amino alcohol.

Another powerful approach is the use of reagent-controlled stereoselective synthesis. nih.gov In this paradigm, the stereochemical outcome is dictated by the specific reagents and catalysts used, rather than by a chiral substrate. For instance, in glycosylation chemistry, the choice of activating reagent for a glycosyl donor can determine the stereochemistry of the newly formed glycosidic bond. nih.gov A similar principle can be applied to the synthesis of chiral amino alcohols, where the selection of a specific chiral ligand for a metal-catalyzed allylation can favor the formation of one enantiomer over the other. This approach offers flexibility and allows for the synthesis of either enantiomer of the target molecule by simply changing the chirality of the ligand.

Synthesis of Enantiomeric and Diastereomeric Forms of 2-Aminopent-4-en-1-ol (e.g., (S)-2-Aminopent-4-en-1-ol Hydrochloride)

The synthesis of the enantiomeric form, (S)-2-aminopent-4-en-1-ol hydrochloride, can be achieved by employing the corresponding (S)-enantiomer of the starting materials or chiral auxiliaries. A common route starts from L-allylglycine, which is the (S)-enantiomer of 2-aminopent-4-enoic acid. The carboxylic acid of L-allylglycine can be protected as a methyl ester, and the amino group can be protected with a Boc group. The synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has been well-documented. orgsyn.org

The key step is the reduction of the methyl ester to the primary alcohol. This can be accomplished using a mild reducing agent such as lithium borohydride (B1222165) (LiBH₄) or by careful use of lithium aluminum hydride (LiAlH₄) at low temperatures to avoid reduction of the double bond. Following the reduction, the Boc protecting group can be removed under acidic conditions, for example, by bubbling dry HCl gas through a solution of the protected amino alcohol in an anhydrous solvent like dichloromethane (B109758) or diethyl ether. orgsyn.org This final deprotection step yields the desired (S)-2-aminopent-4-en-1-ol hydrochloride.

The synthesis of diastereomeric forms would involve the introduction of a second stereocenter. This could be achieved, for example, by using a substituted allylating agent in the carbon-carbon bond-forming step. The relative stereochemistry of the two centers would be controlled by the facial selectivity of the addition reaction, which can often be influenced by the choice of reagents and reaction conditions.

Synthetic Routes to Structural Analogues and Homologues of this compound (e.g., Alkynyl Variants, Substituted Chain Derivatives)

The synthetic methodologies described for this compound can be adapted to prepare a variety of structural analogues and homologues. These analogues are valuable for structure-activity relationship (SAR) studies in medicinal chemistry and as versatile building blocks in organic synthesis.

Alkynyl Variants: The synthesis of alkynyl analogues, such as (R)-2-aminopent-4-yn-1-ol, can be achieved by replacing the allylating reagent with a propargylating reagent in the stereoselective carbon-carbon bond formation step. For example, the addition of a propargyl Grignard or a propargylzinc reagent to a chiral N-sulfinyl imine would introduce the propargyl group stereoselectively. Subsequent reduction of the ester or other carbonyl precursor and deprotection would yield the desired alkynyl amino alcohol. Alkynyl amino acids are useful synthons, for instance, in click chemistry for the formation of triazoles, which can be used to create cyclic peptides or conjugate the amino acid to other molecules. peptide.com

Substituted Chain Derivatives: The synthesis of derivatives with substitutions on the pentenyl chain can be accomplished by using appropriately substituted allylating reagents. For instance, using a crotylating reagent (for a methyl-substituted chain) or a cinnamylating reagent (for a phenyl-substituted chain) in the asymmetric allylation step would lead to the corresponding substituted amino alcohols. The stereochemistry of the newly formed double bond can often be controlled by the geometry of the allylating reagent (E vs. Z). Furthermore, olefin metathesis provides a powerful tool for the elaboration of the terminal alkene. orgsyn.org Cross-metathesis with another olefin can introduce a variety of functional groups, while ring-closing metathesis with a second tethered alkene can lead to cyclic amino acid derivatives. orgsyn.org

Table 2: Examples of Structural Analogues and Synthetic Strategies

| Analogue Type | Example Structure | Key Synthetic Modification | Potential Application |

|---|---|---|---|

| Alkynyl Variant | (R)-2-Aminopent-4-yn-1-ol | Use of a propargylating reagent instead of an allylating reagent. | Click chemistry, synthesis of triazole-containing compounds. |

| Substituted Chain Derivative | (2R,4E)-2-Amino-5-phenylpent-4-en-1-ol | Use of a cinnamylating reagent in the asymmetric allylation. | SAR studies, building block for more complex molecules. |

| Cyclic Analogue | Cyclic amino alcohol via ring-closing metathesis | Introduction of a second alkene tether followed by RCM. | Conformationally constrained peptide mimetics. |

Chemical Transformations and Reactivity of R 2 Aminopent 4 En 1 Ol Hydrochloride

Reactions at the Amino Functionality of (R)-2-Aminopent-4-en-1-ol Hydrochloride

The primary amino group in this compound is a key site for a variety of chemical modifications, including protection, acylation, and condensation reactions.

Formation of N-Protected Derivatives (e.g., Carbamates such as Boc Protection)

Protection of the amino group is a common initial step in the synthetic manipulation of (R)-2-Aminopent-4-en-1-ol to prevent its unwanted reaction in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

The protection of (R)-2-Aminopent-4-en-1-ol is typically achieved by reacting the hydrochloride salt with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to neutralize the hydrochloride and facilitate the reaction. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

| Reagent | Base | Solvent | Product | Yield | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) | Dichloromethane (B109758) (DCM) | (R)-tert-butyl (1-hydroxy-4-penten-2-yl)carbamate | High | General procedure |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | (R)-tert-butyl (1-hydroxy-4-penten-2-yl)carbamate | Good | General procedure |

This table is based on general procedures for Boc protection of amino alcohols and may not represent specific optimized conditions for this compound.

Amide and Other N-Functional Group Formations

The primary amine of this compound can readily undergo acylation to form amides. This transformation is typically carried out by reacting the amino alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The chemoselectivity between N-acylation and O-acylation can often be controlled by the reaction conditions. Generally, N-acylation is favored under neutral or slightly basic conditions, while O-acylation may occur under more forcing conditions or with catalysis. researchgate.netnih.gov For instance, lipase-catalyzed acylation of amino alcohols has been shown to be highly chemoselective for N-acylation. nih.gov

Common acylating agents and conditions include:

Acetyl chloride or Acetic anhydride: In the presence of a base like triethylamine or pyridine, these reagents will form the corresponding N-acetyl derivative.

Carboxylic acids with coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form amide bonds with various carboxylic acids.

Reactivity Leading to Imine and Enamine Intermediates

The primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction. orgoreview.comlibretexts.orgmasterorganicchemistry.comlumenlearning.comyoutube.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to the imine.

Furthermore, the proximity of the hydroxyl group allows for subsequent intramolecular cyclization of the initially formed imine to generate substituted oxazolidine (B1195125) rings. This cyclization is often spontaneous and can be a facile method for creating these heterocyclic systems. nih.gov The reaction with an aldehyde, for example, would lead to the formation of a (R)-4-(prop-2-en-1-yl)oxazolidine derivative. The stereochemistry of the newly formed chiral center at the C2 position of the oxazolidine ring can be influenced by the reaction conditions and the nature of the aldehyde used.

Reactions at the Hydroxyl Functionality of this compound

The primary hydroxyl group offers another site for functionalization, including the formation of ethers and esters, as well as oxidation to an aldehyde. To achieve selective reaction at the hydroxyl group, the amino group is typically protected first.

Etherification and Esterification Reactions

Etherification: The formation of ethers from the N-protected (R)-2-aminopent-4-en-1-ol can be achieved through methods like the Williamson ether synthesis. youtube.comwikipedia.orglibretexts.orgmasterorganicchemistry.comorgchemres.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another powerful method for etherification is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild conditions with inversion of stereochemistry, although this is not relevant for a primary alcohol. missouri.eduorganic-chemistry.orgresearchgate.netnih.gov

Esterification: The hydroxyl group of N-protected (R)-2-aminopent-4-en-1-ol can be esterified using various methods. The Steglich esterification, which utilizes a carboxylic acid in the presence of a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method. wikipedia.orgnih.govorganic-chemistry.org Alternatively, reaction with an acyl chloride or anhydride in the presence of a base will also yield the corresponding ester. The Mitsunobu reaction is also applicable for ester formation from carboxylic acids. missouri.eduorganic-chemistry.orgresearchgate.netnih.gov

| Reaction Type | Reagents | Product Type | General Conditions | Reference |

| Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) | Ether | Anhydrous solvent (e.g., THF, DMF) | wikipedia.orglibretexts.org |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Ester | Anhydrous aprotic solvent (e.g., DCM) | wikipedia.orgorganic-chemistry.org |

| Mitsunobu Reaction | Carboxylic acid, DEAD, PPh₃ | Ester | Anhydrous aprotic solvent (e.g., THF, DCM) | organic-chemistry.orgnih.gov |

This table provides a general overview of common etherification and esterification methods applicable to N-protected (R)-2-aminopent-4-en-1-ol.

Oxidation Processes

The primary alcohol of (R)-2-aminopent-4-en-1-ol, typically after N-protection, can be oxidized to the corresponding aldehyde. Several mild oxidation methods are available that are compatible with the alkene functionality.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. Swern oxidation is known for its mild conditions and high yields in converting primary alcohols to aldehydes.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. It is compatible with a wide range of functional groups, including the alkene present in the substrate.

The resulting chiral aldehyde, (R)-2-(N-protected-amino)pent-4-enal, is a valuable intermediate for various subsequent transformations, such as olefination reactions or further oxidation to the corresponding carboxylic acid.

Cyclization Reactions and Heterocycle Formation Facilitated by this compound

(R)-2-Aminopent-4-en-1-ol is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, particularly substituted pyrrolidines and piperidines.

Intramolecular cyclization can be achieved through various strategies. As previously mentioned, activation of the hydroxyl group followed by nucleophilic attack by the amine is a common route. Alternatively, the alkene can participate in cyclization reactions. For example, intramolecular hydroamination, where the N-H bond adds across the double bond, can lead to the formation of piperidine (B6355638) derivatives. This reaction is often catalyzed by transition metals.

Furthermore, the compound can be elaborated through reactions at its functional groups and then cyclized. For instance, oxidation of the primary alcohol to an aldehyde, followed by intramolecular condensation with the amine (after deprotection), could lead to a cyclic imine, which can be subsequently reduced to a piperidine.

The synthesis of substituted pyrrolidines from aminopentenol derivatives has also been explored through various cyclization strategies, including copper-promoted intramolecular aminooxygenation of alkenes. nih.gov

| Starting Material Type | Reaction Type | Heterocycle Formed | Reference |

| Amino Alcohol | Direct Chlorination/Cyclization | Cyclic Amine | ursa.catwhiterose.ac.uk |

| N-Carbamate Amino Alcohol | Acid-promoted Cyclization | Pyrrolidine (B122466)/Piperidine | ursa.cat |

| Diene-tethered Amino Alcohol | Ring-Closing Metathesis | Dehydropiperidine | whiterose.ac.uk |

| 4-Pentenyl Sulfonamide | Intramolecular Aminooxygenation | Pyrrolidine | nih.gov |

| Table 3: Heterocycle Formation from Amino Alcohol Precursors. |

Synthesis of Nitrogen-Containing Heterocyclic Systems

The strategic placement of the amine, hydroxyl, and vinyl groups in (R)-2-aminopent-4-en-1-ol allows for its conversion into important heterocyclic structures, most notably substituted pyrrolidines and piperidines. These motifs are prevalent in a vast array of natural products and pharmaceutical agents. The synthetic strategies often involve an initial protection of the amino group, followed by activation of the hydroxyl group and subsequent intramolecular cyclization.

One of the most direct applications of (R)-2-aminopent-4-en-1-ol and its derivatives is in the synthesis of 2-substituted pyrrolidines. The general approach involves the intramolecular cyclization of the amino group onto the double bond. This can be achieved through various methods, including aminomercuration-demercuration, or more modern transition-metal-catalyzed hydroamination reactions.

Research in the broader field of amino alcohol cyclization has demonstrated the feasibility of such transformations. For instance, biocatalytic approaches using transaminases have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses. nih.gov While not starting directly from (R)-2-aminopent-4-en-1-ol, these studies highlight the utility of amino groups in cyclization reactions to form N-heterocycles. nih.gov

A hypothetical, yet chemically sound, route to a substituted pyrrolidine from (R)-2-aminopent-4-en-1-ol could involve N-protection (e.g., as a tosylamide), followed by an intramolecular cyclization. The reaction could be promoted by a variety of reagents known to facilitate such transformations.

| Entry | Starting Material Derivative | Reaction Type | Product | Diastereoselectivity | Yield |

| 1 | N-Tosyl-(R)-2-aminopent-4-en-1-ol | Iodocyclization | 2-(Iodomethyl)-4-hydroxypyrrolidine | High (trans favored) | Good |

| 2 | N-Boc-(R)-2-aminopent-4-en-1-ol | Pd-Catalyzed Hydroamination | 4-Methyl-2-pyrrolidinemethanol | Moderate to High | Moderate |

This table is illustrative and based on established chemical principles for the cyclization of similar amino alkenols.

Furthermore, functionalization of the double bond prior to cyclization can lead to a wider array of substituted heterocycles. For example, epoxidation of the alkene followed by intramolecular aminolysis of the resulting epoxide is a classic and effective strategy for the synthesis of hydroxyl-substituted piperidines.

Exploration of Tandem Reactions and Cascade Processes

The multifunctional nature of (R)-2-aminopent-4-en-1-ol makes it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient and atom-economical, aligning with the principles of green chemistry.

A key reactive handle in this molecule is the allylic alcohol moiety. Transition metal complexes are known to catalyze the isomerization of allylic alcohols into enols or enolates, which can then be trapped by various electrophiles in tandem sequences. rsc.org For (R)-2-aminopent-4-en-1-ol, an intramolecular variant of this could be envisioned. For example, after N-acylation, a ruthenium or rhodium catalyst could facilitate isomerization of the double bond, and the resulting enamine or imine could undergo intramolecular cyclization.

Palladium-catalyzed cascade reactions are another powerful tool for the construction of complex nitrogen heterocycles. nih.gov A plausible cascade reaction involving a derivative of (R)-2-aminopent-4-en-1-ol could be initiated by an aminopalladation of the alkene, followed by a subsequent carbopalladation or reductive elimination, leading to the formation of bicyclic or more complex polycyclic nitrogen heterocycles. nih.gov

The development of tandem reactions often relies on the careful selection of catalysts and reaction conditions to control the sequence of events. For instance, a tandem epoxidation/cyclization sequence can be designed. The alkene can first undergo an asymmetric epoxidation, and the resulting epoxide can be opened in situ by the tethered amine to form a substituted piperidinol. This approach allows for the stereocontrolled synthesis of highly functionalized heterocycles. nih.gov

| Reaction Type | Catalyst/Reagent | Intermediate | Final Product | Key Features |

| Isomerization/Cyclization | [Rh(cod)2]BF4 | Enamine/Iminium ion | Substituted Pyrrolidine/Piperidine | Atom-economical, access to diverse heterocycles |

| Aminopalladation/Carbopalladation | Pd(OAc)2, Ligand | Alkylpalladium species | Bicyclic Nitrogen Heterocycle | Forms multiple C-N and C-C bonds in one pot |

| Epoxidation/Aminolysis | m-CPBA, then base | Epoxy-amino alcohol | Hydroxylated Piperidine | Stereocontrolled, highly functionalized products |

This table illustrates potential tandem and cascade reactions based on known reactivity patterns of allylic amino alcohols.

Applications of R 2 Aminopent 4 En 1 Ol Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Development of Chiral Ligands for Asymmetric Catalysis

The structure of (R)-2-aminopent-4-en-1-ol, often referred to as (R)-allylglycinol, makes it a suitable precursor for the synthesis of various types of chiral ligands. The amino and alcohol functionalities can be readily incorporated into ligand scaffolds, while the allyl group offers a site for further modification or can play a role in the ligand's steric and electronic properties.

The amino alcohol moiety of (R)-2-aminopent-4-en-1-ol is a key structural element in many classes of chiral ligands for transition metal-catalyzed reactions. For instance, it can be a precursor to chiral oxazolines, which are prevalent in ligands for a wide array of enantioselective transformations. The general synthetic route involves the condensation of the amino alcohol with a carboxylic acid derivative, followed by cyclization.

While specific examples detailing the synthesis of a phosphine-oxazoline (PHOX) ligand directly from (R)-2-aminopent-4-en-1-ol and its subsequent application in a specific catalytic reaction are not readily found in the literature, the general utility of such ligands is well-established. Chiral aminophosphine (B1255530) ligands, synthesized from enantiopure amine building blocks, have been successfully employed in reactions like rhodium-catalyzed hydroformylation. rsc.orgresearchgate.net For example, bidentate aminophosphine ligands have shown potential in achieving high regioselectivities and moderate enantioselectivities in the hydroformylation of substrates like styrene (B11656) and vinyl acetate (B1210297). rsc.org

The development of chiral ligands is a cornerstone of asymmetric catalysis, with a continuous search for novel structures that can induce high levels of enantioselectivity in metal-catalyzed processes. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, often relies on chiral amines and their derivatives. The primary amine of (R)-2-aminopent-4-en-1-ol could, in principle, be utilized to form key intermediates in organocatalytic cycles, such as enamines or iminium ions.

For instance, chiral primary amines can be derivatized into more complex organocatalysts, such as those bearing thiourea (B124793) or squaramide moieties, which act as hydrogen-bond donors. These bifunctional catalysts are effective in a variety of asymmetric transformations, including Michael additions. While there are no specific reports of organocatalysts derived directly from (R)-2-aminopent-4-en-1-ol, the broader class of chiral amines has been extensively studied in this context. psu.edu The development of catalytic asymmetric umpolung reactions of imines, for example, provides a powerful method to access optically active γ-amino ketones, which are versatile chiral building blocks. nih.gov

Precursor for Complex Molecular Architectures

The combination of a stereocenter and multiple reactive sites makes (R)-2-aminopent-4-en-1-ol a potentially valuable starting material for the synthesis of intricate molecular structures, including natural products and macrocycles.

The total synthesis of natural products is a significant driver for the development of new synthetic methodologies and the identification of useful chiral building blocks. nih.govsci-hub.se Chiral amino alcohols are common fragments in a wide range of natural products, particularly alkaloids.

While a specific total synthesis of a natural product that explicitly starts from (R)-2-aminopent-4-en-1-ol is not prominently featured in the accessible literature, the structural motif is relevant. For example, the synthesis of alkaloids often involves the construction of nitrogen-containing heterocyclic systems, where a chiral amino alcohol could serve as a key precursor. The stereoselective functionalization of related oxazolidinones has been shown to yield enantiomerically enriched α-alkyl-α-aminopent-4-enoic acids, which are closely related structures. rsc.org The advancement of asymmetric organocatalysis has also significantly impacted the total synthesis of bioactive molecules, with chiral secondary amines playing a crucial role in the construction of complex molecular skeletons. nih.govmdpi.com

Macrocycles are of increasing interest in medicinal chemistry and materials science. whiterose.ac.uk The synthesis of these large-ring systems often relies on strategic ring-closing reactions of linear precursors containing multiple functional groups. The structure of (R)-2-aminopent-4-en-1-ol, with its amino, hydroxyl, and alkenyl groups, provides several handles for incorporation into a linear chain and subsequent macrocyclization.

Methodologies such as ring-closing metathesis (RCM) could potentially utilize the terminal alkene of this building block. While specific examples are not documented, the general strategies for the diversity-oriented synthesis of macrocycles often employ amino acid and amino alcohol-derived building blocks. core.ac.uk The development of multicomponent reactions has also provided efficient pathways to complex artificial macrocycles. nih.govnih.gov

Role in the Synthesis of Optically Active Fine Chemicals

Beyond complex targets, (R)-2-aminopent-4-en-1-ol hydrochloride can serve as a starting material for the synthesis of a variety of smaller, optically active fine chemicals. These compounds can be valuable intermediates in the pharmaceutical, agrochemical, and flavor and fragrance industries.

The transformation of the amino and hydroxyl groups into other functionalities, or the modification of the double bond, can lead to a diverse range of chiral molecules. For example, chiral 1,2-amino alcohols are privileged scaffolds in many drug candidates. nih.gov The enzymatic synthesis of chiral amines using transaminases is also a growing field for the production of valuable chiral intermediates. researchgate.net Although direct examples for (R)-2-aminopent-4-en-1-ol are scarce, the principles of asymmetric synthesis suggest its potential in generating other valuable, enantioenriched compounds.

Synthetic Precursors for Pharmaceutical Intermediates and Analogues (e.g., Ethambutol Analogues)

The primary application of this chiral building block in the pharmaceutical sector is in the synthesis of analogues of existing drugs to develop more potent or specialized therapies. A notable example is its use in creating novel, unsymmetrical analogues of Ethambutol, a first-line drug for treating tuberculosis. nih.govnih.gov

Ethambutol's therapeutic efficacy is highly dependent on its stereochemistry; the (S,S)-isomer is significantly more active than its (R,R) counterpart. nih.govresearchgate.net This highlights the importance of using chirally pure starting materials for synthesizing new analogues. Researchers have developed synthetic routes utilizing chiral amino alcohols, including the enantiomer of the title compound, (S)-2-aminopent-4-en-1-ol hydrochloride, to build novel Ethambutol derivatives. nih.gov

In a representative synthetic approach, (S)-tert-butanesulfinamide is reacted with (tert-butyldimethylsilyloxy)acetaldehyde (B1274972) to produce an aldimine intermediate. This intermediate then undergoes a reaction with allyl magnesium bromide to introduce the allyl group, followed by deprotection steps to yield (S)-2-aminopent-4-en-1-ol hydrochloride. nih.gov This chiral precursor is then coupled with other intermediates to form the final unsymmetrical Ethambutol analogue. nih.gov The goal of synthesizing these new analogues is often to increase lipophilicity, which may lead to better tissue penetration and an improved serum half-life compared to the original drug. nih.govnih.gov

Table 1: Synthesis of Ethambutol Analogue Precursor

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | (S)-tert-butanesulfinamide, (tert-butyldimethylsilyloxy)acetaldehyde | CuSO₄, DCM, rt, 24h | Aldimine 13 | - |

| 2 | Aldimine 13 | Allyl magnesium bromide, THF, -78°C, 3h | Intermediate 14 | 67% |

| 3 | Intermediate 14 | HCl in dioxane | (S)-2-Aminopent-4-en-1-ol hydrochloride (15) | 91% |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov

Building Blocks for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also valuable in the field of agrochemicals. Natural products often serve as inspiration for new pesticides, and the modification of their structures can lead to enhanced potency and novel modes of action. nih.gov The amino alcohol functionality allows for its incorporation into larger molecules through reactions like acylation. nih.gov

For instance, research into novel picolinic acid compounds, a class of synthetic auxin herbicides, involves the synthesis of complex molecules where various amine-containing fragments are added to a core structure. mdpi.com While direct use of this compound in a commercial agrochemical is not prominently documented in the provided results, its functional groups are analogous to those used in the synthesis of new herbicidal and insecticidal candidates. The development of arecoline (B194364) derivatives with amino acid moieties for insecticidal and fungicidal activities showcases a strategy where amino alcohols could be similarly employed. nih.gov The introduction of such chiral fragments can influence the biological activity and target specificity of the resulting agrochemical.

Components in the Development of Chiral Materials (e.g., chiral polymers, liquid crystals)

The field of materials science increasingly utilizes chiral molecules to impart specific properties to polymers and liquid crystals. mdpi.comresearchgate.net Liquid crystal polymers (LCPs) can be formed by incorporating mesogenic (liquid crystal-forming) units into a polymer backbone or as side chains. mdpi.comresearchgate.net The chirality of the building blocks can influence the self-assembly of these polymers, leading to the formation of unique helical or layered structures. mdpi.com

This compound, with its reactive amine and hydroxyl groups, is a suitable candidate for incorporation into polymer chains. The allyl group also offers a site for polymerization or further functionalization. While the direct polymerization of this specific compound is not detailed, the synthesis of chiral polymers from similar amino alcohols is a known strategy. These chiral polymers can have applications in creating membranes with controlled nanostructures for separation processes or as ion-conducting membranes in fuel cells. mdpi.comresearchgate.net

In the realm of liquid crystals (LCs), chiral dopants are often added to nematic or smectic phases to induce helical structures, such as cholesteric phases. mdpi.com The inherent chirality of this compound makes its derivatives potential candidates for such dopants. Furthermore, chiral ligands are used in the synthesis of enantioselective sensors, and crown ethers derived from chiral amino alcohols have been shown to recognize chiral ammonium (B1175870) ions, a principle that could be applied in sensor technology. researchgate.netresearchgate.net

Investigation of Stereochemical Implications in Derivative Functionality

The stereochemistry of a chiral building block like this compound has profound implications for the properties and function of any derivative synthesized from it. The enantiomeric purity of the starting material is critical, as the presence of the opposite enantiomer can lead to different biological activities or material properties. nih.govnih.gov

In pharmaceuticals, the difference between enantiomers is well-established. For Ethambutol, the (S,S)-isomer is the active antitubercular agent, while the (R,R)-isomer is significantly less potent. nih.govresearchgate.net Therefore, when synthesizing an analogue using a chiral precursor, high enantiomeric purity is essential to ensure that the final product has the desired therapeutic effect and to avoid potential off-target effects from an unwanted stereoisomer. nih.gov The use of advanced analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) is crucial for determining the enantiomeric purity of both the starting materials and the final pharmaceutical products. nih.gov

The impact of stereochemistry extends beyond biological activity. In materials science, the handedness of a chiral molecule incorporated into a polymer or liquid crystal display will determine the direction of the helical twist or the specific optical response of the material. For example, using the (R)-enantiomer versus the (S)-enantiomer as a dopant in a liquid crystal would result in a cholesteric phase with an opposite helical twist. This control over supramolecular structure is fundamental to designing materials for specific optical applications, such as displays or sensors. mdpi.comnih.gov

Table 2: Impact of Chirality on Application

| Field | Application | Implication of (R)-Stereochemistry | Consequence of Enantiomeric Impurity |

|---|---|---|---|

| Pharmaceuticals | Ethambutol Analogues | Determines specific interaction with biological targets (e.g., arabinosyl transferases). nih.gov | Reduced potency, potential for different biological effects from the other isomer. researchgate.netnih.gov |

| Materials Science | Chiral Polymers | Dictates the helical direction and self-assembly of the polymer chains. mdpi.com | Defects in the polymer structure, loss of desired bulk material properties. |

| Materials Science | Liquid Crystal Dopants | Induces a specific handedness (e.g., right-handed helical twist) in the LC phase. mdpi.com | Reduced twisting power, formation of racemic domains, loss of optical activity. |

Advanced Analytical Methodologies for Structural and Stereochemical Analysis of R 2 Aminopent 4 En 1 Ol Hydrochloride and Its Derivatives

High-Resolution Spectroscopic Techniques for Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized derivatives of (R)-2-aminopent-4-en-1-ol. These techniques probe the molecular structure at the atomic and functional group level, offering profound insights into connectivity, stereochemistry, and electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of (R)-2-aminopent-4-en-1-ol, ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework.

Mechanistic Insights: NMR can be used to monitor the progress of reactions involving (R)-2-aminopent-4-en-1-ol, allowing for the identification of intermediates and byproducts. For instance, in derivatization reactions, the disappearance of the primary amine or alcohol signals and the appearance of new resonances can confirm the formation of the desired product. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons in complex derivatives.

Tautomeric Studies: While (R)-2-aminopent-4-en-1-ol itself is not prone to significant tautomerism, certain derivatives, particularly those involving modifications at the amino group that introduce adjacent carbonyl or imine functionalities, could exhibit this phenomenon. nih.gov NMR is a powerful tool for investigating tautomeric equilibria in solution. nih.gov The presence of distinct sets of signals for each tautomer, with integrations corresponding to their relative populations, provides direct evidence of the equilibrium. Factors such as solvent polarity and temperature can influence the position of this equilibrium, which can be quantitatively studied by NMR. For example, in a hypothetical imine derivative, the amino-tautomer would show distinct signals compared to the enamine-tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for (R)-2-Aminopent-4-en-1-ol in a Protic Solvent (e.g., D₂O) Note: These are predicted values and can vary based on solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (CH₂OH) | 3.6 - 3.8 | dd |

| H1' (CH₂OH) | 3.5 - 3.7 | dd |

| H2 (CHNH₂) | 3.2 - 3.4 | m |

| H3 (CH₂-allyl) | 2.3 - 2.5 | m |

| H4 (CH=CH₂) | 5.8 - 6.0 | m |

| H5 (=CH₂) | 5.1 - 5.3 | d |

| H5' (=CH₂) | 5.0 - 5.2 | d |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Functional Group Analysis: For (R)-2-aminopent-4-en-1-ol hydrochloride, IR spectroscopy would clearly show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the ammonium (B1175870) salt, and the C=C stretch of the alkene group. When the compound is derivatized, changes in the spectrum are indicative of the chemical modification. For example, acylation of the amine would lead to the appearance of a strong amide carbonyl (C=O) absorption band.

Conformational Studies: The conformation of flexible molecules like (R)-2-aminopent-4-en-1-ol and its derivatives can be influenced by intermolecular and intramolecular hydrogen bonding. nih.gov The position and shape of the O-H and N-H stretching bands in the IR spectrum can provide information about these interactions. nih.gov In dilute solutions, sharp bands corresponding to free O-H and N-H groups are observed, while in the solid state or concentrated solutions, broad bands indicate the presence of hydrogen bonding. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 (broad) |

| N-H (Ammonium) | Stretching | 2800 - 3100 (broad) |

| C-H (Alkene) | Stretching | 3010 - 3095 |

| C-H (Alkane) | Stretching | 2850 - 2960 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| N-H (Ammonium) | Bending | 1500 - 1600 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

| =C-H (Alkene) | Bending (out-of-plane) | 910 - 990 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Complex Products

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov

For novel derivatives of (R)-2-aminopent-4-en-1-ol, high-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which allows for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Common fragmentation pathways for allylic amino alcohols include the loss of small neutral molecules like water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group. miamioh.edu Alpha-cleavage adjacent to the amino and alcohol groups is also a characteristic fragmentation pathway. nih.govmiamioh.edu Analysis of these fragments helps to piece together the structure of complex reaction products.

Table 3: Predicted Key Mass Spectrometry Fragments for (R)-2-Aminopent-4-en-1-ol (Based on Electron Ionization - EI-MS)

| Fragment Ion Structure | m/z Value (for C₅H₁₁NO) | Likely Origin |

| [M - H₂O]⁺ | 83 | Loss of water from the molecular ion |

| [M - CH₂OH]⁺ | 70 | α-cleavage, loss of hydroxymethyl radical |

| [CH₂=NH₂]⁺ | 30 | Cleavage between C2 and C3 |

| [C₃H₅]⁺ (Allyl cation) | 41 | Cleavage of the C-C bond adjacent to the double bond |

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the determination of enantiomeric purity is a critical aspect of the analysis of this compound and its derivatives. Chiral chromatography is the most widely used technique for this purpose. nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For the analysis of chiral amino alcohols, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.govsigmaaldrich.com

The amino and alcohol groups of (R)-2-aminopent-4-en-1-ol can be derivatized, for example, by acylation (e.g., with trifluoroacetic anhydride) or silylation. sigmaaldrich.com The resulting volatile derivatives can then be separated on a GC column containing a chiral stationary phase (CSP). Cyclodextrin-based CSPs are commonly used and have shown excellent performance in separating the enantiomers of a wide range of chiral alcohols and amines. nih.gov The differential interaction between the enantiomers of the derivatized analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of chiral compounds, often without the need for derivatization. nih.gov

For the enantiomeric purity determination of this compound, several types of chiral stationary phases (CSPs) can be employed. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including amino alcohols. acs.orgsigmaaldrich.com Another effective class of CSPs for primary amines is based on chiral crown ethers. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. By carefully selecting the appropriate CSP and mobile phase conditions, baseline separation of the (R)- and (S)-enantiomers can be achieved, enabling accurate determination of the enantiomeric excess. For amino-containing compounds, derivatization with chiral agents like Marfey's reagent can also be used, where the resulting diastereomers are separated on a standard achiral reversed-phase column. nih.govresearchgate.net

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Chiral Amines and Alcohols

| CSP Type | Common Trade Names | Principle of Separation | Suitable for |

| Polysaccharide-based | Chiralpak®, Chiralcel® | Hydrogen bonding, dipole-dipole, steric interactions | Broad range of chiral compounds, including amino alcohols |

| Crown Ether-based | Crownpak® | Complexation with primary ammonium ions | Primary amines, amino acids, amino alcohols |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, amides, esters |

| Macrocyclic Antibiotic | Chirobiotic® | Inclusion complexation, hydrogen bonding | Polar compounds, amino acids |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and provides unparalleled insight into their three-dimensional structure in the solid state. For derivatives of (R)-2-Aminopent-4-en-1-ol, this advanced analytical technique is crucial for verifying the stereochemical integrity of synthetic products and for understanding the intricate network of intermolecular interactions that govern their crystalline packing.

The inherent challenge in the crystallographic analysis of light-atom molecules, such as the derivatives of (R)-2-Aminopent-4-en-1-ol which are primarily composed of carbon, nitrogen, and oxygen, is the weak anomalous scattering effect. This phenomenon is the basis for determining the absolute configuration. To overcome this, researchers often derivatize the primary molecule with a group containing a heavier atom, or by forming a salt with a chiral acid or base of known absolute configuration.

A key derivative that has been successfully analyzed through single-crystal X-ray diffraction is (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid . While not a direct derivative of (R)-2-aminopent-4-en-1-ol, its structural analysis provides a valuable model for understanding the solid-state behavior of related chiral amino acid derivatives. The crystallographic data for this compound, as detailed in the Cambridge Structural Database, offers a comprehensive view of its molecular geometry and packing arrangement.

Detailed Crystallographic Findings

The single-crystal X-ray analysis of (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid reveals a monoclinic crystal system with the space group P21. The unit cell parameters have been determined with high precision, providing a foundational understanding of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₉NO₄ |

| Formula Weight | 383.48 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.8799(3) |

| b (Å) | 14.4692(6) |

| c (Å) | 11.4832(5) |

| α (°) | 90 |

| β (°) | 105.680(2) |

| γ (°) | 90 |

| Volume (ų) | 1099.57(8) |

| Z | 2 |

| Temperature (K) | 170 |

The determined bond lengths and angles within the molecule are consistent with standard values for amino acid derivatives, confirming the expected covalent structure. Of particular importance is the confirmation of the (R) configuration at the chiral center, which is unequivocally established by the crystallographic analysis.

Solid-State Structural Analysis

While the direct crystallographic analysis of this compound has not been reported in the reviewed literature, the detailed structural investigation of its derivatives provides a strong foundation for predicting its solid-state behavior and for the rational design of new crystalline forms with desired properties.

Future Directions and Emerging Research Avenues for R 2 Aminopent 4 En 1 Ol Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (R)-2-Aminopent-4-en-1-ol hydrochloride will likely focus on developing more sustainable and efficient methodologies that minimize waste and energy consumption. Current synthetic strategies often rely on multi-step processes that may involve protecting groups and stoichiometric reagents. Future research is anticipated to move towards more elegant and environmentally benign approaches.

One promising direction is the use of biocatalysis. Enzymatic reactions can offer high stereoselectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov For instance, the combination of transketolase and transaminase-catalyzed reactions has been explored for the synthesis of other chiral amino alcohols and could be adapted for the production of (R)-2-Aminopent-4-en-1-ol. nih.gov Additionally, enzymatic kinetic resolution of a racemic mixture or the asymmetric reduction of a corresponding keto-amine are viable biocatalytic strategies.

Another avenue is the development of catalytic asymmetric methods starting from simple, achiral precursors. For example, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been shown to be effective for producing chiral β-amino alcohols. westlake.edu.cn Adapting such a strategy could provide a modular and efficient route to (R)-2-Aminopent-4-en-1-ol and its derivatives. Electrocatalytic methods, which use electricity to drive chemical transformations, also represent a green and powerful tool for constructing chiral amino alcohols. nih.gov

| Synthetic Strategy | Key Advantages | Potential Catalyst/Enzyme | Illustrative Precursors |

| Biocatalytic Asymmetric Amination | High enantioselectivity, mild conditions, renewable | Transaminase | 4-Penten-1-al |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps for efficiency | Lipase for resolution, followed by chemical modification | Racemic 2-Aminopent-4-en-1-ol |

| Asymmetric Transfer Hydrogenation | Avoids use of high-pressure hydrogen gas | Chiral Ruthenium complexes | 1-Hydroxy-pent-4-en-2-one |

| Electrocatalytic Cross-Coupling | Use of electricity as a green reagent | Chiral Nickel or Copper complexes | Allyl bromide and a protected amino-aldehyde |

This table presents hypothetical but plausible sustainable synthetic routes for this compound based on established chemical principles.

Expansion of Catalytic Applications and Multicomponent Reactions

The chiral backbone and functional groups of (R)-2-Aminopent-4-en-1-ol make it an excellent candidate for use as a ligand in asymmetric catalysis or as an organocatalyst itself. Chiral amino alcohols are known to be effective ligands for a variety of metal-catalyzed reactions, including reductions, alkylations, and additions. polyu.edu.hk The presence of the terminal alkene in (R)-2-Aminopent-4-en-1-ol offers a site for immobilization on a solid support or for tuning the electronic properties of the resulting catalyst.

Future research will likely explore the application of (R)-2-Aminopent-4-en-1-ol and its derivatives as ligands in novel asymmetric transformations. For instance, its use in ruthenium-catalyzed transfer hydrogenation of ketones could be investigated, drawing parallels to other chiral amino alcohol ligands. acs.org

Furthermore, (R)-2-Aminopent-4-en-1-ol is a prime candidate for utilization in multicomponent reactions (MCRs). MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion, offering high atom economy and efficiency. beilstein-journals.orgcaltech.edu The amine and alcohol functionalities can participate in well-known MCRs like the Ugi or Passerini reactions, while the alkene can be reserved for post-MCR modifications. This would allow for the rapid generation of molecular complexity and the creation of diverse chemical libraries based on the (R)-2-Aminopent-4-en-1-ol scaffold.

| Reaction Type | Role of (R)-2-Aminopent-4-en-1-ol | Potential Products | Key Advantages |

| Asymmetric Diethylzinc Addition | Chiral Ligand | Chiral secondary alcohols | High enantioselectivity |

| Ugi Four-Component Reaction | Amine Component | Peptidomimetic structures with an allyl side chain | Rapid access to complex molecules |

| Petasis Borono-Mannich Reaction | Amino alcohol component | Substituted allyl amines | Mild reaction conditions |

| Organocatalytic Aldol Reaction | Organocatalyst (after derivatization) | Chiral β-hydroxy ketones | Metal-free catalysis |

This table illustrates potential catalytic applications and involvement in multicomponent reactions for this compound, based on the known reactivity of similar compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis is moving towards continuous flow processes and automated platforms to improve efficiency, safety, and reproducibility. rsc.orgnih.gov this compound is well-suited for integration into these technologies. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers precise control over reaction parameters and allows for safer handling of hazardous intermediates. The synthesis of chiral amino alcohols has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. rsc.org

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can accelerate the discovery and optimization of new molecules and reaction conditions. sigmaaldrich.comyoutube.com this compound could be used as a building block in such systems for the automated synthesis of compound libraries for drug discovery or materials science applications. Its distinct functional groups allow for sequential, orthogonal reactions, which is a key advantage in automated synthesis.

| Platform | Application Area | Potential Advantages |

| Continuous Flow Reactor | Synthesis of (R)-2-Aminopent-4-en-1-ol | Improved heat transfer, enhanced safety, higher throughput |

| Automated Synthesis Platform | Derivatization and library synthesis | High-throughput screening, rapid reaction optimization |

| Flow-based Catalysis | Immobilized catalyst derived from the compound | Catalyst recyclability, continuous product formation |

This table outlines the potential for integrating this compound into modern synthesis technologies.

Exploration of Bio-orthogonal and Chemoselective Reactions with Derivatives of this compound

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The terminal alkene in (R)-2-Aminopent-4-en-1-ol is a functional group that can participate in certain bio-orthogonal reactions. For example, it could potentially be a substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction, although the biocompatibility of the required catalysts is a subject of ongoing research. nih.gov

More immediately, the alkene can be functionalized to introduce other bio-orthogonal handles, such as azides or alkynes for click chemistry, or strained alkenes for tetrazine ligations. This would transform derivatives of (R)-2-Aminopent-4-en-1-ol into valuable probes for chemical biology, allowing for the labeling and tracking of biomolecules in living cells.

Chemoselective reactions, which involve the selective reaction of one functional group in the presence of others, are also a key area of future research. nih.gov The orthogonal reactivity of the amine, alcohol, and alkene groups in (R)-2-Aminopent-4-en-1-ol can be exploited in complex synthetic sequences. For instance, the amine could be selectively acylated while the alcohol is protected, and the alkene could then undergo a separate transformation. The development of catalysts that can selectively activate one functional group over another will be crucial in this endeavor. acs.org

| Reaction Type | Functional Group Involved | Application | Illustrative Reagent |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Alkene (after conversion to an azide or alkyne) | Bio-imaging, drug targeting | Bicyclononyne (BCN) |

| Tetrazine Ligation | Alkene (after conversion to a strained alkene) | In vivo chemistry | Tetrazine derivatives |

| Chemoselective O-Acylation | Alcohol | Synthesis of prodrugs | Acyl donor with a specific catalyst |

| Chemoselective N-Alkylation | Amine | Synthesis of complex amines | Alkyl halide under controlled conditions |

This table provides examples of how derivatives of this compound could be utilized in bio-orthogonal and chemoselective reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-2-Aminopent-4-en-1-ol hydrochloride to minimize racemization?

- Methodological Answer : Racemization during synthesis can be mitigated by controlling reaction temperature (<40°C) and using chiral auxiliaries or enantioselective catalysts. Thin-layer chromatography (TLC) with silica gel R1 and mobile phases like ethyl acetate/glacial acetic acid/HCl (11:7:1:1) can monitor reaction progress . Kinetic studies under varying pH (e.g., 4–8) are critical to identify conditions favoring the (R)-enantiomer.

Q. What analytical techniques are most reliable for characterizing the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection is preferred. For rapid screening, TLC with triketohydrindene/cadmium spray reagent can visualize amino groups, though quantification requires coupling with densitometry . Nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)₃) resolves stereochemical assignments .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances water solubility but may degrade under alkaline conditions (pH >7). Stability studies should include accelerated testing (40°C/75% RH) with HPLC monitoring. Buffers like phosphate (pH 6.5) or citrate (pH 4.0) are recommended for storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or diastereomers). Researchers should:

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

- Validate assays using orthogonal methods (e.g., SPR vs. cell-based assays).

- Compare results against certified reference materials (CRMs) where available .

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic pathways of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) via catalytic exchange or custom synthesis. Use LC-MS/MS to track isotopic patterns in in vitro hepatocyte models. Ensure deuterium incorporation does not alter stereochemistry via chiral chromatography .

Q. What experimental designs are optimal for assessing the compound’s stereochemical stability under physiological conditions?

- Methodological Answer :

- Design : Use a factorial approach varying temperature (25–37°C), pH (1.2–7.4), and ionic strength.